molecular formula C22H17N3O3 B10985698 2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10985698
M. Wt: 371.4 g/mol
InChI Key: OALWYKARDQHKKE-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a phthalazinone moiety and a phenoxyphenyl group, which could contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. Common synthetic routes may include:

    Step 1: Formation of the phthalazinone core through cyclization reactions.

    Step 2: Introduction of the hydroxy group at the 4-position of the phthalazinone ring.

    Step 3: Coupling of the phenoxyphenyl group to the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide may undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the phthalazinone ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide may have diverse applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphthalazin-1-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(4-hydroxyphthalazin-1-yl)-N-(4-chlorophenyl)acetamide
  • 2-(4-hydroxyphthalazin-1-yl)-N-(4-nitrophenyl)acetamide

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C22H17N3O3/c26-21(14-20-18-8-4-5-9-19(18)22(27)25-24-20)23-15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26)(H,25,27)

InChI Key

OALWYKARDQHKKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43

Origin of Product

United States

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